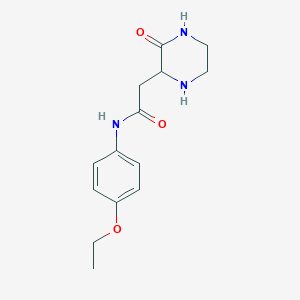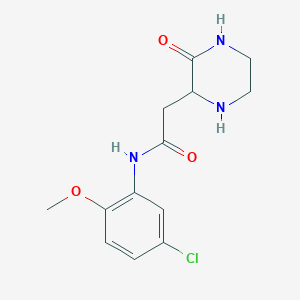![molecular formula C19H22N2O4S B215594 N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B215594.png)
N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in various areas of research, including cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα exerts its effects by binding to the p53 protein, preventing its interaction with other proteins and inhibiting its transcriptional activity. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells. This compoundα has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compoundα has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. This compoundα has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. This compoundα has poor solubility in water, which can make it difficult to use in certain experiments. It also has potential off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
For research include the development of more potent and selective inhibitors of p53, investigation of combination therapies, and more studies on safety and efficacy.
Synthesemethoden
N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα can be synthesized using a multi-step process that involves the reaction of various chemicals, including 4-aminobenzenesulfonyl chloride, phenethylamine, and tetrahydro-2-furan carboxylic acid. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-{4-[(phenethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamideα has been extensively used in scientific research to investigate its potential therapeutic effects. It has been shown to inhibit the activity of p53, a tumor suppressor protein that is involved in the regulation of cell growth and apoptosis. This compoundα has been found to be effective in various cancer models, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects and has potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C19H22N2O4S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
N-[4-(2-phenylethylsulfamoyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H22N2O4S/c22-19(18-7-4-14-25-18)21-16-8-10-17(11-9-16)26(23,24)20-13-12-15-5-2-1-3-6-15/h1-3,5-6,8-11,18,20H,4,7,12-14H2,(H,21,22) |
InChI-Schlüssel |
CHQOWKKOIQKQBC-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



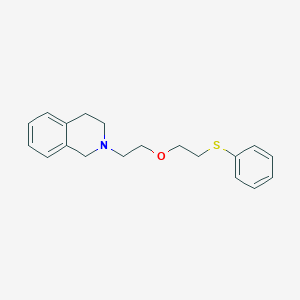
![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)
![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)
![N-cyclopentyl-N-[3-(phenylsulfanyl)propyl]amine](/img/structure/B215516.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl 2-[(4-methylphenyl)sulfanyl]ethyl ether](/img/structure/B215518.png)
![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215519.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215520.png)
![3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B215527.png)
![4-Chloro-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B215530.png)
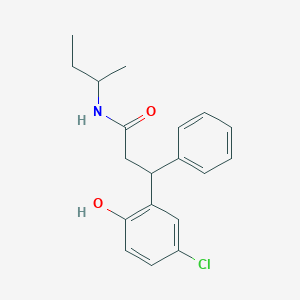
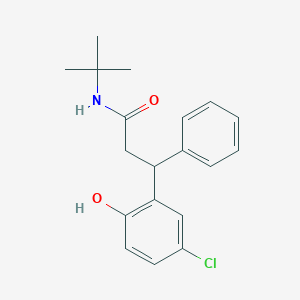
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B215535.png)
